molecular formula C20H16N4O2S B2669964 N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide CAS No. 1021059-66-4

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide

Cat. No. B2669964
CAS RN: 1021059-66-4
M. Wt: 376.43
InChI Key: QAPBIIDUYOZJCD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a thiadiazole ring, and an amide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Thiadiazole is a type of heterocycle that contains two nitrogen atoms and one sulfur atom. The amide group consists of a carbonyl group (C=O) and a nitrogen atom .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it might involve several steps, including the formation of the thiadiazole ring, the coupling of the furan and phenyl rings, and the introduction of the amide group. The synthesis could potentially involve techniques such as palladium-catalyzed cross-coupling reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amide group might be susceptible to hydrolysis, while the furan ring might undergo electrophilic substitution. The thiadiazole ring could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents. The compound’s melting and boiling points, as well as its stability, would depend on factors such as its molecular weight and the strength of the interactions between its molecules .

Scientific Research Applications

Synthesis and Characterization

A study on the synthesis of 2,4,5-trisubstituted thiazoles demonstrated an efficient route to these compounds via chemoselective thionation-cyclization of highly functionalized enamides, which can lead to the introduction of diverse functionalities in the thiazole products (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). This method could potentially be applicable to the synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide, highlighting the importance of innovative synthetic routes in accessing complex molecules for scientific research.

Biological Activities

A furan-2-carboxamide-bearing thiazole compound was synthesized and investigated for its antimicrobial activity. The study revealed good antimicrobial activity against a range of microorganisms, suggesting potential pharmacological applications of furan carboxamide and thiazole derivatives (Sukriye Cakmak et al., 2022). These findings point towards the relevance of such compounds in the development of new antimicrobial agents.

Anticancer Potential

A study on the evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents demonstrated significant activity against Hepatocellular carcinoma cell line (HepG-2) (S. M. Gomha et al., 2017). Although this study does not directly involve N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide, it underscores the anticancer potential of structurally related thiadiazole derivatives, suggesting a promising avenue for future research on similar compounds.

properties

IUPAC Name

N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-24(16-6-3-2-4-7-16)20-23-22-19(27-20)14-9-11-15(12-10-14)21-18(25)17-8-5-13-26-17/h2-13H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPBIIDUYOZJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide

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